(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Overview
Description
“®-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also has benzoylphenyl and benzyl groups attached to the nitrogen atom of the pyrrolidine ring. The “®” indicates the absolute configuration of the chiral center in the molecule1.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the benzoylphenyl and benzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used2.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the attached benzoylphenyl and benzyl groups. The “®” configuration at the chiral center would also be a key feature2.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group (-CONH-) could participate in various reactions, including hydrolysis and condensation3. The aromatic rings could undergo electrophilic aromatic substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the aromatic rings and the amide group could impact its solubility, melting point, and boiling point1.Scientific Research Applications
1. X-ray Absolute Structure Determination
The Ni(II) complex of the Schiff base of (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide has been used in the determination of absolute structures through X-ray crystallography. This application is crucial in understanding the molecular configuration and interactions of the complex, contributing to the broader field of structural chemistry (Langer et al., 2007).
2. Asymmetric Synthesis of α-Amino Acids
(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the asymmetric synthesis of amino acids. This application is particularly significant in producing enantiomerically pure compounds, which are essential in pharmaceutical synthesis and research (Belokon’ et al., 2002).
3. Asymmetric Synthesis of Organoelement Analogues of Natural Products
The compound has been utilized in the asymmetric synthesis of fluoro (S)-phenylalanines and (S)-α-methyl(phenyl)alanines, showing a high selectivity in alkylation of Ni(II) complexes. This synthesis is important for creating analogues of natural products, which can lead to new therapeutic agents (Kukhar et al., 1993).
Safety And Hazards
Without specific information, it’s difficult to comment on the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and potential harm6.
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, studies could focus on its pharmacological effects, toxicity, and therapeutic potential5.
properties
IUPAC Name |
(2R)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABLMEYFYEHS-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359671 | |
Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
CAS RN |
105024-93-9 | |
Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35H593W95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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